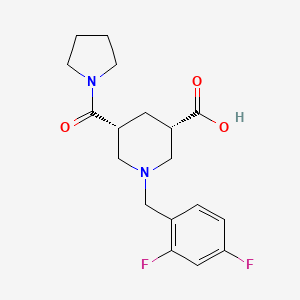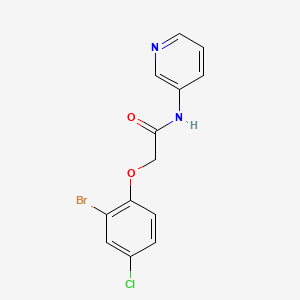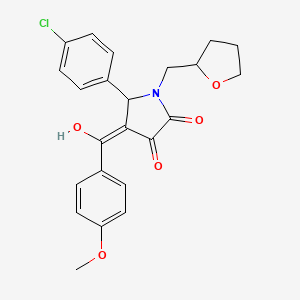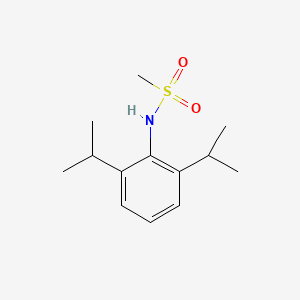![molecular formula C19H16F4N2O2 B5381727 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B5381727.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and other immune cells.
Wirkmechanismus
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide selectively inhibits BTK, which is a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide prevents the activation and proliferation of B cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide has been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in preclinical models. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, the optimal dosing and treatment duration for N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide are still being investigated.
Zukünftige Richtungen
Future research on N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide could focus on the development of combination therapies with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, further studies are needed to determine the optimal dosing and treatment duration for N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide in different types of cancers and autoimmune diseases.
Synthesemethoden
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide involves several steps, including the reaction of 2-methylindole with ethylene oxide to form 2-(2-methyl-1H-indol-3-yl)ethanol, which is then converted to the corresponding acetamide using acetic anhydride. The final step involves the reaction of the acetamide with 2,3,5,6-tetrafluorophenol in the presence of a base to yield N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers, including B cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2/c1-10-11(12-4-2-3-5-15(12)25-10)6-7-24-16(26)9-27-19-17(22)13(20)8-14(21)18(19)23/h2-5,8,25H,6-7,9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHUQNHVPZCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide](/img/structure/B5381654.png)
![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5381665.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5381679.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5381710.png)
![5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}piperidin-2-one](/img/structure/B5381743.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)
